molecular formula C21H15F2N3OS B2956750 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide CAS No. 899736-04-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2956750
CAS No.: 899736-04-0
M. Wt: 395.43
InChI Key: TZBJKXFISKZTPX-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring, a phenyl group, and a pyridin-2-ylmethyl group

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazoles can vary depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to their antitumor or antimicrobial effects . The specific mechanism of action for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with thiazoles can vary depending on the specific compound. Some thiazoles may be harmful if swallowed, inhaled, or come into contact with the skin . The specific safety and hazards for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” are not available in the sources I found.

Future Directions

Thiazoles continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may involve the synthesis of new thiazole derivatives and the exploration of their biological activities . The specific future directions for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” are not available in the sources I found.

Preparation Methods

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyridin-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with pyridin-2-ylmethylamine under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c22-15-11-17(23)20-18(12-15)28-21(25-20)26(13-16-8-4-5-9-24-16)19(27)10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJKXFISKZTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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